molecular formula C19H20N2O2 B2997045 1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one CAS No. 2379984-74-2

1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one

Cat. No.: B2997045
CAS No.: 2379984-74-2
M. Wt: 308.381
InChI Key: KXCAYLBEYBRZRD-UHFFFAOYSA-N
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Description

1-Methyl-3-(6-phenyl-2-azaspiro[33]heptane-2-carbonyl)pyridin-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

Scientific Research Applications

1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one has shown promise in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique structure makes it a valuable component in the design of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Spiro[3.3]heptane analogs

  • Pyridin-2-one derivatives

Uniqueness: 1-Methyl-3-(6-phenyl-2-azaspiro[33]heptane-2-carbonyl)pyridin-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-20-9-5-8-16(17(20)22)18(23)21-12-19(13-21)10-15(11-19)14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCAYLBEYBRZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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